3-(Furan-2-yl)aniline

Organic Synthesis Solid-Phase Chemistry Support Formulation Science

3-(Furan-2-yl)aniline is a biaryl compound integrating an electron-rich furan heterocycle with an aniline moiety at the meta position, with a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol. Its structure, featuring a free primary amine, renders it a versatile intermediate in cross-coupling reactions and the synthesis of complex organic molecules, distinguishing it from simple anilines.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 102269-42-1
Cat. No. B027489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)aniline
CAS102269-42-1
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC=CO2
InChIInChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2
InChIKeySLNKACMTMZYMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)aniline (CAS 102269-42-1): A Meta-Substituted Heteroaryl Aniline Building Block for Pharmaceutical and Materials R&D


3-(Furan-2-yl)aniline is a biaryl compound integrating an electron-rich furan heterocycle with an aniline moiety at the meta position, with a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol . Its structure, featuring a free primary amine, renders it a versatile intermediate in cross-coupling reactions and the synthesis of complex organic molecules, distinguishing it from simple anilines . It is commercially available with a typical purity of 97% , and its solid-state property (melting point 52.5–54.5°C) offers practical handling advantages for procurement and formulation compared to its liquid ortho isomer [1].

Why 3-(Furan-2-yl)aniline Cannot Be Trivially Replaced by Its Ortho, Para, or Thienyl Isomers


The position of the furan substitution on the aniline ring critically influences the molecule's electronic distribution, steric environment, and resultant reactivity. Simply substituting 3-(Furan-2-yl)aniline with its 2-isomer or 4-isomer, or the analogous thiophene compound, will alter the dipole moment, nucleophilicity of the amine, and the compound's phase behavior. Generic substitution without accounting for these physicochemical differences can lead to unexpected failures in reaction optimization, material performance, or biological target engagement, underscoring the need for isomer-specific procurement .

Quantitative Differentiation Guide: 3-(Furan-2-yl)aniline Versus Structural Analogs


Meta-Substitution Solidifies Physical Form: A Solid-Versus-Liquid Comparison

The meta-substitution pattern of 3-(Furan-2-yl)aniline yields a crystalline solid with a well-defined melting point, in contrast to its 2-substituted isomer, which is a liquid at room temperature. This physical form differential is critical for applications requiring solid-phase synthesis, precise stoichiometric weighing, or formulation stability. 3-(Furan-2-yl)aniline exhibits a melting point range of 52.5–54.5°C , while 2-(Furan-2-yl)aniline (CAS 55578-79-5) is reported as a liquid with no distinct melting point within standard operating conditions .

Organic Synthesis Solid-Phase Chemistry Support Formulation Science

Divergent Thermal Stability in Meta vs. Para Isomers: A Boiling Point Analysis

The meta isomer demonstrates a distinct thermal profile compared to its para counterpart, which is essential for purification method selection. The boiling point of 3-(Furan-2-yl)aniline is reported at 312.3°C at 760 mmHg [1], while 4-(Furan-2-yl)aniline (CAS 59147-02-3) has a predicted boiling point of 276.8±15.0°C . This 35°C difference in boiling point suggests that the meta isomer may be more amenable to high-temperature reactions in high-boiling-point solvents without risking thermal degradation or evaporative loss compared to the para isomer, which is relatively more volatile.

Process Chemistry Thermal Stability Vacuum Distillation

Meta Orientation Provides an Intermediate Antifungal Potential Based on Hetaryl Aniline Class Evidence

Within the class of 2-furyl substituted anilines, potent antifungal activity has been demonstrated, with MIC values of 3.12–6.25 μg/mL against Trichophyton rubrum [1]. While this specific data is for the 2-substituted regioisomer class, it establishes a baseline for the antifungal potential of furyl anilines. For heteroaryl-substituted analogs, a direct biological comparison using a different scaffold shows that a furan-2-yl moiety (IC₅₀ = 21.8 μM) and a thiophen-2-yl moiety (IC₅₀ = 17.3 μM) can exhibit differential inhibitory activity in a cellular assay [2]. This class-level comparison infers that 3-(Furan-2-yl)aniline, as a distinct spatial isomer with a free amine handle for further derivatization, offers a unique starting point for antifungal lead optimization that cannot be replicated by the thienyl analog or the 2-furyl regioisomer without extensive resynthesis.

Antifungal Drug Discovery Dermatophyte Infections Structure-Activity Relationship

Procurement-Driven Application Scenarios for 3-(Furan-2-yl)aniline


Solid-Phase Synthesis and High-Throughput Experimentation Workflows

Leverage its solid physical form (mp 52.5–54.5°C) to enable precise automated dispensing and long-term storage in compound libraries. Unlike the liquid 2-isomer, 3-(Furan-2-yl)aniline can be directly weighed for solid-phase peptide synthesis or DNA-encoded library (DEL) construction without the need for solvent dilution steps, enhancing throughput and reproducibility .

Medicinal Chemistry: Antifungal Lead Optimization

Initiate a hit-to-lead campaign against dermatophyte infections, such as those caused by Trichophyton rubrum, using the compound as a core scaffold. The class-level evidence for furyl anilines (MIC of 3.12–6.25 μg/mL) provides a validated starting point. The free amine group at the meta position allows for distinct vectoring of chemical space via amide bond formation or reductive amination, which is geometrically inaccessible with the 2- or 4-substituted isomers [1].

High-Temperature Reaction Development

Utilize 3-(Furan-2-yl)aniline in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) conducted in high-boiling solvents. Its elevated boiling point of 312.3°C at 760 mmHg provides a thermal stability margin over the para isomer (bp ~276.8°C), reducing the risk of evaporative loss and enabling safer scale-up of processes that require temperatures above 200°C [2].

Technical Documentation Hub

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